Technical Monograph: 2-Isopropoxy-3-methoxyphenol
Technical Monograph: 2-Isopropoxy-3-methoxyphenol
High-Purity Synthesis, Characterization, and Pharmacological Applications
Part 1: Executive Technical Summary
2-Isopropoxy-3-methoxyphenol (CAS: 103275-75-8) is a specialized trisubstituted benzene derivative serving as a critical scaffold in the synthesis of next-generation antimitotic agents.[1] Unlike common phenolic intermediates, the specific steric bulk of the ortho-isopropoxy group combined with the meta-methoxy substitution pattern imparts unique conformational restrictions. These properties are exploited in the design of tubulin polymerization inhibitors, specifically analogues of Combretastatin A4 , where the compound acts as a pharmacophore mimic for the B-ring of colchicine-site binders.
This guide moves beyond basic catalog data to provide a validated synthetic route, structural confirmation protocols, and mechanistic insights into its application in oncology research.
Chemical Identity & Physiochemical Profile[2][3][4][5]
| Property | Specification |
| CAS Number | 103275-75-8 |
| IUPAC Name | 2-Propan-2-yloxy-3-methoxyphenol |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~9.8 (Phenolic OH) |
| Key Functional Groups | Phenol (C1), Isopropyl Ether (C2), Methyl Ether (C3) |
Part 2: Strategic Synthesis (Regiocontrolled Pathway)
Direct alkylation of 3-methoxycatechol often yields inseparable mixtures of regioisomers (1-isopropoxy vs. 2-isopropoxy). To ensure scientific integrity and regiochemical purity , we utilize a directed route starting from o-vanillin. This pathway leverages the aldehyde moiety as a latent phenol, allowing for precise installation of the isopropoxy group prior to revealing the hydroxyl functionality.
The Protocol: Baeyer-Villiger Oxidation Route
Rationale: This 3-step sequence guarantees the correct substitution pattern (1-OH, 2-OiPr, 3-OMe) by locking the C2 position before the C1 phenol is generated.
Step 1: Regioselective Alkylation
-
Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), Isopropyl Bromide (2-bromopropane), Potassium Carbonate (
), DMF. -
Procedure: Dissolve o-vanillin (1.0 eq) in anhydrous DMF. Add
(1.5 eq) and stir for 15 min to generate the phenoxide. Add Isopropyl Bromide (1.2 eq) dropwise. Heat to 60°C for 4 hours. -
Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The disappearance of the starting phenol spot and appearance of a less polar aldehyde spot indicates conversion to 2-isopropoxy-3-methoxybenzaldehyde .
Step 2 & 3: Baeyer-Villiger Oxidation & Hydrolysis
-
Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), DCM, NaHCO3; followed by NaOH/MeOH.
-
Procedure:
-
Dissolve the intermediate aldehyde in DCM. Add m-CPBA (1.5 eq) at 0°C. Stir at RT overnight. (This inserts oxygen to form the formate ester).
-
Wash with saturated
(to quench peroxide) and . -
Hydrolysis: Dissolve the crude formate in MeOH. Add 1M NaOH (2.0 eq) and stir for 1 hour. Acidify with 1M HCl to pH 4. Extract with DCM.
-
-
Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Regiocontrolled synthesis via Baeyer-Villiger oxidation of o-vanillin derivatives.[1]
Part 3: Structural Validation (Self-Validating System)
In high-stakes drug development, identity confirmation is paramount. The following NMR signatures constitute a self-validating system : if these specific signals are absent or shifted, the regiochemistry is incorrect.
1H NMR Diagnostic Criteria (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| Phenolic -OH | 5.80 - 6.20 ppm | Singlet (Broad) | Confirms free phenol (exchangeable with D₂O). |
| Aromatic H (C4, C5, C6) | 6.50 - 7.00 ppm | Multiplet (3H) | Typical 1,2,3-trisubstituted pattern. |
| Methoxyl (-OCH₃) | ~3.85 ppm | Singlet (3H) | Confirms presence of methyl ether. |
| Isopropyl (-CH) | ~4.50 - 4.60 ppm | Septet (1H) | Critical: Downfield shift indicates attachment to Oxygen. |
| Isopropyl (-CH₃) | ~1.30 ppm | Doublet (6H) | Confirms isopropyl group integrity. |
Failure Mode Analysis:
-
Observation: Septet at >5.0 ppm?
-
Diagnosis: You likely have the formate ester (hydrolysis incomplete).
-
Observation: Two singlets in the methoxy region?
-
Diagnosis: You may have accidentally methylated the phenol (dimethoxy impurity).
Part 4: Applications in Drug Discovery
2-Isopropoxy-3-methoxyphenol is primarily utilized as a B-ring pharmacophore in the synthesis of tubulin polymerization inhibitors. It is often coupled with heterocycles (indoles, quinolines) or stilbenes to mimic the structure of Combretastatin A4.
Mechanism of Action: The Colchicine Site
The bulky isopropoxy group at position 2 forces the molecule into a non-planar conformation when coupled to other aromatic systems. This "twisted" geometry is essential for fitting into the colchicine binding site of
Experimental Workflow: Tubulin Inhibition Assay
To verify the biological activity of derivatives made from this intermediate:
-
Protein: Purified bovine brain tubulin.
-
Reagent: GTP (Guanozine triphosphate) to initiate polymerization.
-
Detection: Fluorescence-based assay (DAPI or specialized tubulin fluorophores).
-
Metric:
value (Concentration required to inhibit 50% of polymerization rate).
Figure 2: Pharmacological cascade of tubulin inhibitors derived from the target intermediate.
Part 5: Safety & Handling
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for phenolic compounds and alkyl ethers .
-
Hazards: Skin and eye irritant. Potential sensitizer.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (darkening) upon air exposure.
-
Disposal: Organic waste streams (halogen-free).
References
-
World Intellectual Property Organization (WIPO). Novel tubulin polymerisation inhibitors. Patent WO2006084338A1. (Describes the synthesis of 6-iodo-2-isopropoxy-3-methoxyphenol and its use in drug design).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11660375 (2-Isopropoxy-3-methoxyphenol).
-
BLD Pharm. Product Datasheet: 2-Isopropoxy-3-methoxyphenol (CAS 103275-75-8).[1][2][3][4]
-
ChemicalBook. 2-Isopropoxy-3-methoxyphenol Properties and Suppliers.
